molecular formula C17H17F4NO4 B5511385 ETHYL (E)-2-CYANO-3-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}-2-PROPENOATE

ETHYL (E)-2-CYANO-3-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}-2-PROPENOATE

Cat. No.: B5511385
M. Wt: 375.31 g/mol
InChI Key: LDEOFEYXXGAOCY-WUXMJOGZSA-N
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Description

ETHYL (E)-2-CYANO-3-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}-2-PROPENOATE is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes a cyano group, a methoxy group, and a tetrafluoropropoxy group, making it a subject of interest in various scientific research fields.

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. If it has interesting reactivity or biological activity, it could be studied further for potential use in chemical synthesis or as a pharmaceutical, for example .

Preparation Methods

The synthesis of ETHYL (E)-2-CYANO-3-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}-2-PROPENOATE typically involves a series of organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

ETHYL (E)-2-CYANO-3-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}-2-PROPENOATE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ETHYL (E)-2-CYANO-3-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}-2-PROPENOATE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL (E)-2-CYANO-3-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}-2-PROPENOATE involves its interaction with specific molecular targets and pathways. The cyano group and the tetrafluoropropoxy group play crucial roles in its reactivity and biological activity. These functional groups can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

ETHYL (E)-2-CYANO-3-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}-2-PROPENOATE can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl (E)-2-cyano-3-[4-methoxy-3-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F4NO4/c1-3-26-15(23)12(8-22)6-11-4-5-14(24-2)13(7-11)9-25-10-17(20,21)16(18)19/h4-7,16H,3,9-10H2,1-2H3/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEOFEYXXGAOCY-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OC)COCC(C(F)F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC)COCC(C(F)F)(F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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